

1-[(1R,2R)-2-phenylcyclopropyl]ethanone CAS number and identifiers

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Compound of Interest

Compound Name: 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Cat. No.: B077393

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In-Depth Technical Guide: 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-[(1R,2R)-2-phenylcyclopropyl]ethanone**, a chiral ketone with potential applications in pharmaceutical research and development. Due to the limited availability of data for this specific enantiomer, this document also includes information on its racemic form, trans-1-acetyl-2-phenylcyclopropane, and the closely related precursor, (1R,2R)-2-phenylcyclopropane-1-carboxylic acid. This guide covers chemical identifiers, physical properties, potential synthetic pathways, and an exploration of the broader biological significance of the phenylcyclopropane moiety.

Chemical Identifiers and Physical Properties

Directly identifying a specific CAS number for **1-[(1R,2R)-2-phenylcyclopropyl]ethanone** has proven challenging within publicly available databases. However, key identifiers for the racemic mixture and the parent carboxylic acid have been established.

Table 1: Chemical Identifiers

Compound Name	Synonym(s)	CAS Number	Molecular Formula	Molecular Weight (g/mol)	InChIKey
1-(2-phenylcyclopropyl)ethanone	trans-1-acetyl-2-phenylcyclopropane	827-92-9 (unspecified stereochemistry)	C ₁₁ H ₁₂ O	160.216	LFKRVDCVJ RDOBG- UHFFFAOYS A-N
(1R,2R)-2-phenylcyclopropane-1-carboxylic acid	trans-2-Phenylcyclopropanecarboxylic acid	3471-10-1	C ₁₀ H ₁₀ O ₂	162.19	AHDDRJBFI BDEPW- DTWKUNHW SA-N[1]

Table 2: Physical Properties

Property	Value	Source
1-(2-phenylcyclopropyl)ethanone (unspecified stereochemistry)		
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Density	Not available	[2]
(1R,2R)-2-phenylcyclopropane-1-carboxylic acid		
Melting Point	86-88 °C	[3]
Form	Powder	[3]

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the asymmetric synthesis of **1-[(1R,2R)-2-phenylcyclopropyl]ethanone** is not readily found in the surveyed literature. However, a plausible synthetic strategy would involve the preparation of the corresponding carboxylic acid, (1R,2R)-2-phenylcyclopropane-1-carboxylic acid, followed by conversion to the ketone.

Synthesis of (±)-trans-2-phenylcyclopropane-1-carboxylic acid

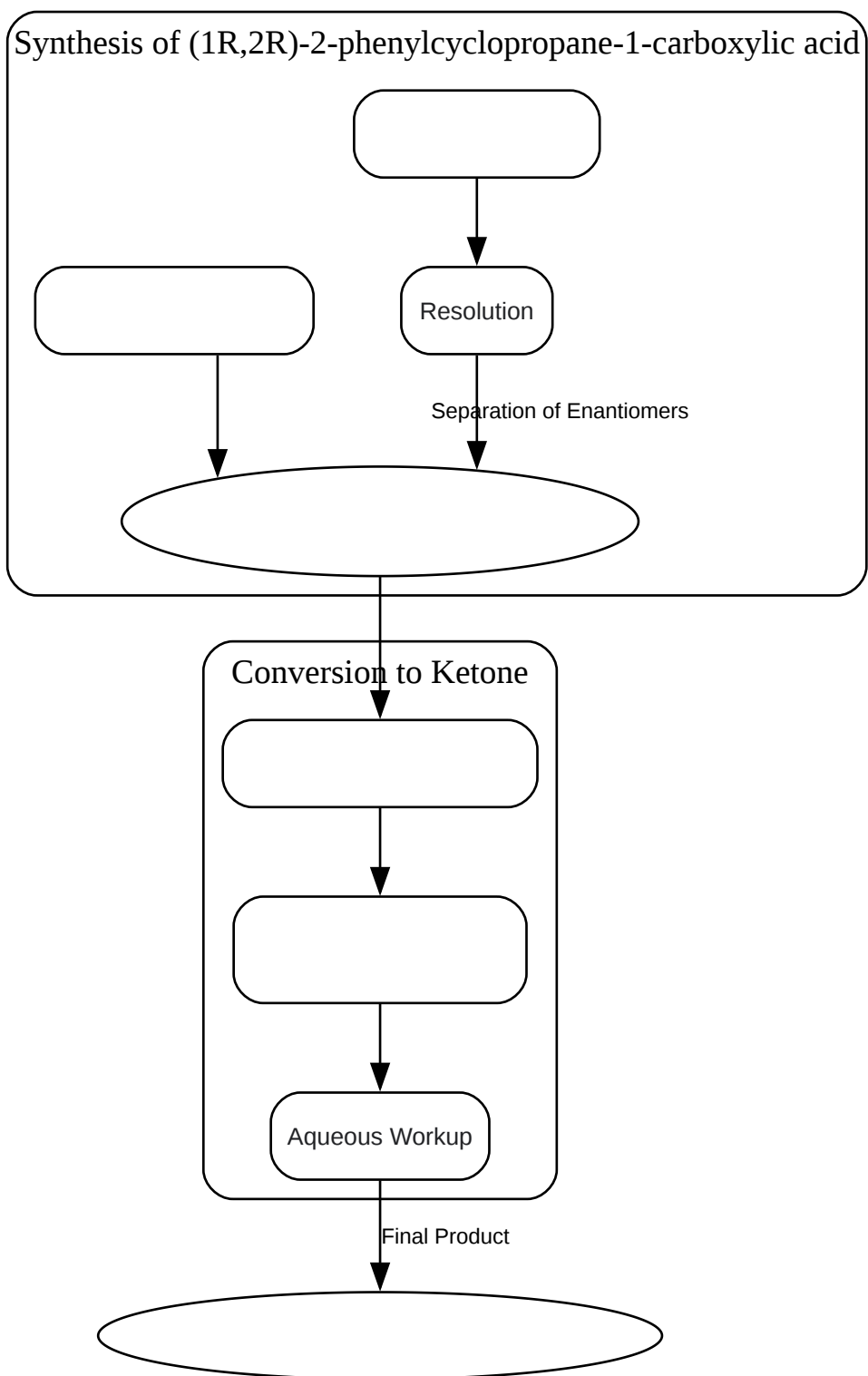
A common method for the synthesis of the racemic trans-2-phenylcyclopropane carboxylic acid starts from trans-cinnamic acid.^[4] This key intermediate is a precursor for various phenylcyclopropane-containing compounds.

Potential Conversion to 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Once the chiral carboxylic acid, (1R,2R)-2-phenylcyclopropane-1-carboxylic acid, is obtained (either through asymmetric synthesis or resolution of the racemate), it can be converted to the target ketone. A standard method would involve the following conceptual steps:

- **Activation of the Carboxylic Acid:** The carboxylic acid would first be activated, for example, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).
- **Reaction with an Organometallic Reagent:** The activated acid derivative would then be reacted with a suitable organometallic reagent, such as methylmagnesium bromide (CH_3MgBr) or methyllithium (CH_3Li), followed by an aqueous workup to yield the desired ketone.

Conceptual Experimental Workflow:



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Conceptual synthetic pathway for the target ketone.

Biological Activity and Potential Applications

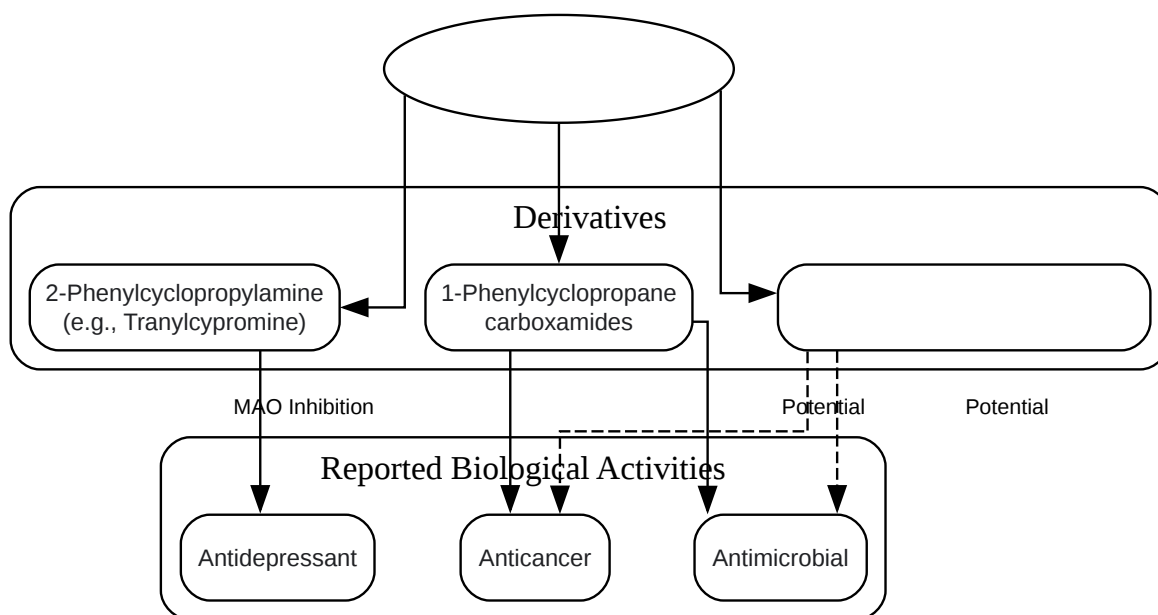
While specific biological data for **1-[(1R,2R)-2-phenylcyclopropyl]ethanone** is not available, the phenylcyclopropane scaffold is a well-known pharmacophore present in a variety of biologically active molecules. The constrained cyclopropane ring can mimic the conformation of other chemical groups and introduce favorable metabolic stability.

Compounds containing the phenylcyclopropane moiety have been investigated for a range of activities, including:

- **Antidepressant Activity:** The well-known monoamine oxidase (MAO) inhibitor, tranylcypromine, features a 2-phenylcyclopropylamine structure.
- **Anticancer and Antiproliferative Activity:** Novel 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of human myeloid leukemia cell lines.
- **Antimicrobial and Antifungal Activity:** Various amide derivatives containing a cyclopropane ring have been designed and tested for their antibacterial and antifungal properties.

The introduction of an acetyl group, as in the target molecule, may modulate the electronic and steric properties of the phenylcyclopropane core, potentially leading to novel biological activities. Further research is warranted to explore the pharmacological profile of this specific compound.

Logical Relationship of Phenylcyclopropane Derivatives and their Activities:



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Relationship between phenylcyclopropane derivatives and their biological activities.

Conclusion

1-[(1R,2R)-2-phenylcyclopropyl]ethanone represents a chiral molecule of interest for which specific identifiers and experimental data are currently limited in the public domain. This guide has provided available information on its racemic form and a key chiral precursor, outlining a potential synthetic route. The established biological significance of the phenylcyclopropane scaffold suggests that the target compound may possess interesting pharmacological properties, making it a valuable candidate for further investigation in drug discovery and development programs. Researchers are encouraged to pursue the synthesis and biological evaluation of this specific enantiomer to unlock its full potential.

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